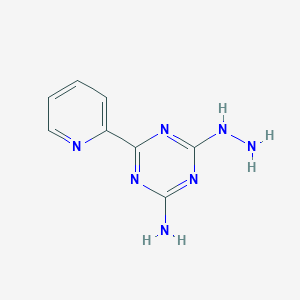

4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine

Beschreibung

Eigenschaften

IUPAC Name |

4-hydrazinyl-6-pyridin-2-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N7/c9-7-12-6(13-8(14-7)15-10)5-3-1-2-4-11-5/h1-4H,10H2,(H3,9,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZZPNVYTDWGEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=NC(=N2)NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20346033 | |

| Record name | 4-Hydrazinyl-6-(pyridin-2-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-69-0 | |

| Record name | 4-Hydrazinyl-6-(pyridin-2-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20346033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Properties of Asymmetrically Substituted Amino-, Hydrazino-, and Pyridyl-1,3,5-Triazines

A Note to the Reader: The specific compound, 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine, is not well-documented in current scientific literature. Therefore, this guide has been structured to provide a comprehensive technical overview of the synthetic strategies and chemical principles involved in creating such asymmetrically substituted 1,3,5-triazines. By understanding the well-established reactivity of the 1,3,5-triazine core, particularly starting from cyanuric chloride, researchers can devise a logical pathway to the target molecule and predict its chemical behavior. This guide leverages data from closely related, well-characterized analogues to provide field-proven insights and protocols.

Introduction: The 1,3,5-Triazine Scaffold

The 1,3,5-triazine, or s-triazine, ring is a privileged heterocyclic scaffold in modern chemistry. Characterized by an aromatic six-membered ring containing three nitrogen atoms at alternating positions, this core structure is electron-deficient, which imparts a unique set of chemical properties. Its derivatives are of significant interest due to their wide-ranging applications in medicinal chemistry, materials science, and agrochemicals.[1] The ability to functionalize the 2, 4, and 6 positions of the triazine ring with various substituents allows for the fine-tuning of their biological and material properties.

Substituents such as amino, hydrazino, and pyridyl groups are particularly noteworthy:

-

Amino Groups: Often impart hydrogen bonding capabilities and can be crucial for biological activity.

-

Hydrazino Groups: Serve as versatile synthetic handles for further derivatization, such as the formation of hydrazones, and are known to contribute to biological activities.[2] The presence of hydrazino groups has been shown to be important for corrosion inhibition on steel.

-

Pyridyl Groups: Introduce metal-coordinating sites, making these derivatives valuable as ligands in coordination chemistry and for the development of functional materials.[3]

This guide will focus on the synthetic strategy for creating an asymmetrically substituted triazine bearing these three key functional groups, starting from the readily available precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).

Core Synthetic Strategy: Sequential Nucleophilic Aromatic Substitution (SNAr)

The most practical and widely used method for synthesizing substituted 1,3,5-triazines is the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride.[4][5] The reactivity of the C-Cl bonds decreases with each successive substitution. This is because the introduction of an electron-donating group (like an amine) reduces the electrophilicity of the remaining carbon atoms in the triazine ring. This graduated reactivity allows for the controlled, stepwise introduction of different nucleophiles by carefully managing the reaction temperature.[6]

-

First Substitution: Occurs at low temperatures (0–5 °C).

-

Second Substitution: Requires intermediate temperatures (room temperature to ~50 °C).

-

Third Substitution: Requires higher temperatures (reflux or microwave irradiation).[4]

This principle is the cornerstone for the rational design and synthesis of asymmetrically substituted triazines.

Figure 1: General workflow for the sequential nucleophilic substitution of cyanuric chloride.

Proposed Synthetic Pathway and Experimental Protocols

A logical, albeit challenging, pathway to synthesize 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine would involve a stepwise substitution on cyanuric chloride or an alternative construction of the pyridyl-triazine core. Given the complexities of forming a C-C bond between a pyridyl group and the triazine ring via nucleophilic substitution, a more viable route involves synthesizing the 6-aryl-2,4-diamino-1,3,5-triazine core first.[7] However, for the purpose of illustrating the classic SNAr approach, a hypothetical three-step substitution is outlined below.

Step 1: Synthesis of 2-Amino-4,6-dichloro-1,3,5-triazine

The first step involves the reaction of cyanuric chloride with ammonia at a low temperature to achieve monosubstitution.

Protocol:

-

Dissolve cyanuric chloride (1.0 eq) in a suitable solvent such as acetone or THF in a round-bottom flask equipped with a magnetic stirrer.[8]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add aqueous ammonia (1.0 eq) dropwise to the stirred solution. A base such as potassium carbonate can be added to neutralize the HCl byproduct.[8]

-

Stir the reaction mixture at 0 °C for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid product, wash with cold water, and dry under vacuum to yield 2-amino-4,6-dichloro-1,3,5-triazine.

Step 2: Introduction of the Hydrazino Group

The second substitution involves reacting the 2-amino-4,6-dichloro-1,3,5-triazine with hydrazine hydrate at room temperature. The amino group is less activating than an alkoxy group, so the second substitution will proceed readily.

Protocol:

-

Suspend 2-amino-4,6-dichloro-1,3,5-triazine (1.0 eq) in a solvent like ethanol or dioxane.

-

Add hydrazine hydrate (1.0-1.2 eq) to the suspension at room temperature.

-

Stir the mixture for 4-6 hours. The reaction may require gentle warming to 40-50 °C to proceed to completion.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, cool the mixture and filter the resulting precipitate.

-

Wash the solid with cold ethanol and dry to obtain 2-amino-4-hydrazino-6-chloro-1,3,5-triazine.

Step 3: Introduction of the Pyridyl Group (Palladium-Catalyzed Cross-Coupling)

The final chlorine atom is the least reactive. While direct SNAr with a pyridyl anion is difficult, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, is a more modern and effective method for forming the C-C bond. This would require a pyridylboronic acid or pyridylstannane.

Protocol (Suzuki Coupling):

-

To a solution of 2-amino-4-hydrazino-6-chloro-1,3,5-triazine (1.0 eq) in a solvent system such as dioxane/water, add 2-pyridylboronic acid (1.2 eq).

-

Add a base, such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Degas the mixture with argon or nitrogen for 15-20 minutes.

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).

-

Heat the reaction mixture to reflux (80-100 °C) and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the final compound, 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine.

Figure 2: Proposed synthetic workflow for 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine.

Predicted Chemical Properties and Reactivity

While experimental data for the target compound is unavailable, its chemical properties can be predicted based on its constituent functional groups.

Physicochemical Properties (Calculated)

| Property | Value |

| Molecular Formula | C₈H₉N₉ |

| Molecular Weight | 231.22 g/mol |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 7 |

| LogP (Predicted) | ~0.5 - 1.5 |

Reactivity Profile

The reactivity of 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine will be a composite of its functional groups:

-

Hydrazino Group: This is the most reactive site for derivatization. It will readily undergo condensation reactions with aldehydes and ketones to form hydrazones.[2] This is a common strategy for creating larger, more complex molecules with potential biological activity. The hydrazine moiety can also be oxidized.[9]

-

Amino Group & Ring Nitrogens: The exocyclic amino group and the nitrogen atoms within the triazine and pyridine rings are basic and can be protonated in acidic conditions. These sites are also excellent ligands for coordinating with metal ions.

-

Pyridyl Group: The pyridine nitrogen offers a key site for metal coordination, making the molecule a potential bidentate or tridentate ligand in conjunction with the triazine ring nitrogens.

-

Triazine Core: The electron-deficient nature of the triazine ring makes it susceptible to nucleophilic attack under harsh conditions, although it is generally stable. It also participates in π-π stacking interactions.

Figure 3: Predicted reactivity of the target molecule.

Potential Applications

Based on the literature for related substituted triazines, 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine and its derivatives could have significant potential in several fields:

-

Medicinal Chemistry: Many substituted triazines exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[10] The combination of the triazine core with hydrazone derivatives has been explored for developing potent antiproliferative agents.[2]

-

Coordination Chemistry and Materials Science: The presence of multiple nitrogen atoms, particularly the pyridyl group, makes this molecule an excellent candidate as a ligand for the construction of coordination polymers and metal-organic frameworks (MOFs).[3] These materials can have applications in catalysis, gas storage, and sensing.

-

Corrosion Inhibition: Hydrazino-s-triazine derivatives have demonstrated excellent performance as corrosion inhibitors for steel in acidic environments, suggesting a potential application in industrial settings.[11]

Conclusion

While 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine remains a novel synthetic target, a robust and logical pathway for its synthesis can be designed based on the well-established principles of sequential nucleophilic substitution on cyanuric chloride and modern cross-coupling methodologies. The predicted chemical properties, driven by its diverse functional groups, make it a highly attractive scaffold for further exploration in drug discovery and materials science. The protocols and insights provided in this guide offer a solid foundation for researchers aiming to synthesize and investigate this and other complex, asymmetrically substituted 1,3,5-triazines.

References

Sources

- 1. Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ijpras.com [ijpras.com]

- 8. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydrazine - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

A Predictive Spectroscopic Guide to 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine for Advanced Research

This technical guide provides a detailed predictive analysis of the spectroscopic data for 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. In the absence of direct experimental spectra for this specific molecule, this document leverages empirical data from analogous structures and foundational spectroscopic principles to offer a robust, predictive framework for its characterization. This guide is intended for researchers, scientists, and drug development professionals.

Introduction: The Structural Rationale

4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine incorporates three key pharmacophores: a 2-substituted pyridine ring, a 1,3,5-triazine core, and amino and hydrazino functional groups. The interplay of these moieties is expected to yield a unique spectroscopic signature. Understanding these characteristics is paramount for confirming the molecule's identity, assessing its purity, and elucidating its role in various chemical and biological systems.

The following sections will provide a detailed breakdown of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data. The predictions are grounded in the well-documented spectral properties of 2-aminopyridine, 2-hydrazinopyridine, and various substituted 2,4-diamino-1,3,5-triazines.

Molecular Structure and Predicted Spectroscopic Workflow

The structural arrangement of 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine is central to interpreting its spectra. The diagram below illustrates the molecule and a typical workflow for its spectroscopic characterization.

Figure 1: Molecular structure and a standard workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. The predicted ¹H and ¹³C NMR chemical shifts for 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine in a common solvent like DMSO-d₆ are detailed below. These predictions are based on the known spectra of 2-aminopyridine and substituted triazines[1][2][3].

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons and the protons on the amino and hydrazino groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Pyridyl H-6' | 8.2 - 8.4 | Doublet | 1H | Downfield due to proximity to the nitrogen atom. |

| Pyridyl H-4' | 7.8 - 8.0 | Triplet of doublets | 1H | |

| Pyridyl H-3' | 7.6 - 7.8 | Doublet | 1H | |

| Pyridyl H-5' | 7.1 - 7.3 | Triplet | 1H | |

| -NH₂ (amino) | 6.5 - 7.5 | Broad singlet | 2H | Chemical shift can be variable and concentration-dependent. |

| -NH- (hydrazino) | 8.0 - 9.0 | Broad singlet | 1H | Exchangeable with D₂O. |

| -NH₂ (hydrazino) | 4.5 - 5.5 | Broad singlet | 2H | Exchangeable with D₂O. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will be characterized by signals from the triazine and pyridine rings.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Triazine C-2, C-4, C-6 | 165 - 175 | Three distinct signals are expected for the substituted triazine carbons. |

| Pyridyl C-2' | 158 - 162 | |

| Pyridyl C-6' | 148 - 152 | |

| Pyridyl C-4' | 138 - 142 | |

| Pyridyl C-3' | 120 - 125 | |

| Pyridyl C-5' | 115 - 120 |

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher spectrometer.

-

Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Use a 100 MHz or higher spectrometer.

-

Acquire 1024 or more scans with a relaxation delay of 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

Figure 2: A simplified workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is invaluable for identifying the characteristic functional groups within the molecule. The predicted IR absorption bands are based on data for 2-aminopyridine, hydrazine, and substituted triazines[4][5].

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (amino & hydrazino) | 3450 - 3200 | Strong, broad |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C=N stretch (triazine & pyridine rings) | 1650 - 1500 | Strong |

| N-H bend (amino & hydrazino) | 1620 - 1550 | Medium |

| C-N stretch | 1350 - 1250 | Medium |

| Ring vibrations (pyridine & triazine) | 1500 - 1400 | Medium-Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and insights into its fragmentation patterns.

-

Predicted Molecular Ion [M]⁺: The nominal mass of C₈H₉N₇ is 203.10 g/mol . High-resolution mass spectrometry (HRMS) should yield a value very close to the calculated exact mass of 203.0970.

-

Predicted Fragmentation: Key fragmentation pathways are expected to involve the loss of the hydrazino group (-NHNH₂), the amino group (-NH₂), and cleavage of the pyridine or triazine rings. Common fragments would include ions corresponding to the aminotriazine and pyridyl moieties.

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: The sample solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Mass spectra are acquired in positive ion mode over a mass-to-charge (m/z) range of approximately 50-500.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated system of the pyridine and triazine rings is expected to give rise to characteristic absorption bands.

-

Predicted λₘₐₓ: Strong absorptions are anticipated in the range of 230-280 nm, corresponding to π → π* transitions within the aromatic systems. A weaker n → π* transition may be observed at a longer wavelength, potentially around 300-340 nm.

Experimental Protocol: UV-Visible Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent like ethanol or methanol.

-

Data Acquisition: Record the absorbance spectrum from approximately 200 to 600 nm.

-

Blank Correction: Use the pure solvent as a blank to zero the spectrophotometer.

Conclusion

This in-depth technical guide provides a scientifically grounded, predictive framework for the spectroscopic characterization of 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine. By leveraging data from structurally similar compounds, researchers can more effectively identify and characterize this molecule of interest. The experimental protocols outlined herein offer a starting point for obtaining high-quality spectroscopic data.

References

-

PubChem. (n.d.). 2-Aminopyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Hydrazine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H- and ¹³C-NMR Spectra of benzohydrazine derivatives. Retrieved from [Link]

- Biointerface Research in Applied Chemistry. (2021).

- Royal Society of Chemistry. (n.d.). Supporting Information for an article on the synthesis of internal alkynes.

- Structural characteriz

- Royal Society of Chemistry. (n.d.).

-

NIST. (n.d.). 2-Aminopyridine. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2-Hydrazinopyridine. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2-Aminopyridine. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). Hydrazine - Optional[¹H NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). Hydrazine. Retrieved from [Link]

-

Pacific Northwest National Laboratory. (n.d.). Hydrazine (N₂H₄) - VPL. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydrazinopyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Aminopyridine. Retrieved from [Link]

-

PubMed. (1972). [H-NMR-spectra of hydrazones]. Retrieved from [Link]

-

NIST. (n.d.). Hydrazine. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Hydrazine, (2,4-dinitrophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

- ACS Omega. (2021). Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa.

-

NIST. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

- ResearchGate. (n.d.). ¹H and ¹³C NMR spectra of (II).

- National Institutes of Health. (n.d.). 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine.

- MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.

- Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental) (HMDB0061888).

-

NIST. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

- ResearchGate. (n.d.). Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties.

-

NIST. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

- ResearchGate. (n.d.).

Sources

Starting materials for 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine synthesis

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the essential starting materials and synthetic strategies for the preparation of 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple protocols to elucidate the underlying chemical principles and rationale that govern the selection of precursors and reaction pathways. We will focus on the most robust and scientifically sound methodologies, ensuring a reproducible and scalable synthesis.

Introduction: The Significance of the Target Molecule

4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine is a heterocyclic compound featuring a 1,3,5-triazine core asymmetrically substituted with an amino group, a hydrazino group, and a 2-pyridyl moiety. This specific arrangement of functional groups makes it a highly valuable molecule, particularly as a multidentate ligand in coordination chemistry and as a scaffold in medicinal chemistry. The pyridyl and amino groups provide key hydrogen bonding and coordination sites, while the nucleophilic hydrazino group serves as a versatile handle for further derivatization, such as the formation of hydrazones and other heterocyclic systems.[1] A mastery of its synthesis is predicated on a fundamental understanding of the starting materials that form its core structure.

Two primary synthetic philosophies dominate the construction of such asymmetrically substituted s-triazines:

-

The "Build-the-Core-First" Strategy: This bottom-up approach involves constructing the pyridyl-triazine framework from acyclic precursors like nitriles and guanidine derivatives. It is often favored for its directness in establishing the carbon-carbon bond between the pyridine and triazine rings.

-

The "Functionalize-the-Core" Strategy: This top-down approach begins with a pre-formed triazine ring, typically 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), and proceeds via sequential, controlled nucleophilic substitution of the chloro groups.[2]

This guide will detail the starting materials required for the most logical and field-proven pathway, which combines elements of both strategies for maximal efficiency and control.

Primary Synthetic Pathway: From Pyridine Precursor to Final Product

The most robust synthesis of 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine involves the initial construction of a stable pyridyl-diaminotriazine intermediate. This intermediate is then chemically modified through hydrolysis, chlorination, and sequential nucleophilic substitutions to yield the target molecule. This multi-step process allows for high purity and control at each stage.

Part I: Synthesis of the Key Dichloro-Pyridyl-Triazine Intermediate

The initial phase focuses on creating the stable 2,4-dichloro-6-(2-pyridyl)-1,3,5-triazine. This intermediate is the cornerstone from which the final amino and hydrazino groups are installed.

-

Role: This nitrile is the foundational block that provides the essential 2-pyridyl substituent. The cyano group possesses the correct oxidation state and reactivity to participate in the cyclocondensation reaction to form the triazine ring.

-

Causality: The choice of a nitrile is critical. The reaction of nitriles with cyanoguanidine is a well-established, high-yield method for synthesizing 2,4-diamino-6-substituted-1,3,5-triazines.[3][4] 2-Cyanopyridine is commercially available and its reactivity is well-documented, making it a reliable starting point.[5][6]

-

Procurement: Typically available in >98% purity from major chemical suppliers. Anhydrous conditions are recommended for the condensation step to prevent side reactions.

-

Role: Cyanoguanidine acts as the "N-C-N" synthon, providing two nitrogen atoms and one carbon atom to form the triazine heterocycle with the nitrile.[7]

-

Causality: As a stable, inexpensive, and safe solid, cyanoguanidine is the preferred reagent for this type of condensation. It effectively dimerizes with the nitrile under basic or thermal conditions to construct the diaminotriazine core.

-

Procurement: A common industrial chemical, readily available in high purity. It should be stored in a dry environment.

-

To a solution of sodium (Na) in a suitable anhydrous alcohol (e.g., 2-methoxyethanol), add cyanoguanidine and 2-cyanopyridine.

-

Heat the mixture under reflux for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

Cool the reaction mixture and pour it into cold water to precipitate the product.

-

Filter the solid, wash with water, and dry to yield 6-(2-pyridyl)-1,3,5-triazine-2,4-diamine.

The diaminotriazine is a very stable intermediate. To proceed, the amino groups must be converted into better leaving groups, namely chlorides. This is achieved via a two-step process:

-

Hydrolysis: The diamino intermediate is hydrolyzed to the more reactive 2,4-diol derivative, 6-(2-pyridyl)-1,3,5-triazine-2,4-diol, by heating in a strong aqueous acid (e.g., HCl or H₂SO₄).

-

Chlorination: The resulting diol is chlorinated using a standard chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine base, to yield 2,4-dichloro-6-(2-pyridyl)-1,3,5-triazine . This dichloro compound is the pivotal intermediate for the subsequent substitutions.

Part II: Sequential Nucleophilic Substitution

This phase leverages the differential reactivity of the chloro-substituents on the triazine ring. The reactivity of the C-Cl bonds decreases after each substitution, allowing for controlled, stepwise introduction of the amino and hydrazino groups by manipulating the reaction temperature.[2][8]

-

Role: Ammonia serves as the nitrogen nucleophile to introduce the required 2-amino group.

-

Causality: As a small, unhindered nucleophile, ammonia readily displaces the first, more reactive chloro group at a low temperature. Using aqueous or anhydrous ammonia allows for a clean and efficient monosubstitution, yielding the 2-amino-4-chloro intermediate. The reaction of dichlorotriazines with ammonia is a standard and predictable transformation.[9]

-

Procurement: Available as aqueous solutions (e.g., 28-30% ammonium hydroxide) or as anhydrous gas in cylinders.

-

Dissolve the 2,4-dichloro-6-(2-pyridyl)-1,3,5-triazine intermediate in a suitable solvent such as acetone or THF.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add aqueous ammonia dropwise while maintaining the low temperature to control the exotherm and prevent disubstitution.

-

Stir the reaction for a few hours at low temperature.

-

The product, 2-amino-4-chloro-6-(2-pyridyl)-1,3,5-triazine, often precipitates from the solution and can be isolated by filtration.

-

Role: Hydrazine is a potent nucleophile used to displace the final, less reactive chloro group, thereby introducing the hydrazino functionality.

-

Causality: The displacement of the second chloro group on an aminotriazine requires more forcing conditions (higher temperature) than the first.[8] Hydrazine is a strong enough nucleophile to accomplish this transformation efficiently. The use of its hydrate form is standard for safety and ease of handling.[10]

-

Procurement: Commercially available, typically as a 50-85% aqueous solution. Caution: Hydrazine is toxic and a suspected carcinogen; it must be handled with appropriate personal protective equipment in a well-ventilated fume hood.[10]

-

Suspend the 2-amino-4-chloro-6-(2-pyridyl)-1,3,5-triazine in a solvent like ethanol or dioxane.

-

Add an excess of hydrazine hydrate to the suspension.

-

Heat the mixture to reflux and maintain for several hours until TLC analysis confirms the reaction is complete.[8]

-

Cool the mixture. The final product, 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine, will precipitate.

-

Isolate the product by filtration, wash with a cold solvent to remove excess hydrazine, and dry under vacuum.

Alternative Route: The Cyanuric Chloride Approach

An alternative, though often less direct for this specific substitution pattern, begins with cyanuric chloride. This pathway relies on the sequential substitution of the three chlorine atoms with three different nucleophiles.

This route would involve:

-

Mono-amination: Reacting cyanuric chloride with ammonia at 0-5 °C to form 2-amino-4,6-dichloro-1,3,5-triazine.[9]

-

Cross-Coupling: Introducing the pyridyl group via a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling with 2-pyridylboronic acid . This step replaces one of the remaining chloro groups with the 2-pyridyl moiety.

-

Hydrazinolysis: Displacing the final chloro group with hydrazine hydrate at an elevated temperature.

While synthetically viable, this approach requires specialized starting materials (boronic acids) and catalysts, which can increase costs and complexity compared to the primary pathway described.

Summary of Core Starting Materials and Reagents

The following table summarizes the essential chemicals required for the primary and most efficient synthesis of 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine.

| Material Name | Formula | Role | Key Considerations |

| 2-Cyanopyridine | C₆H₄N₂ | Pyridyl Source | Primary starting material; must be anhydrous for initial reaction. |

| Cyanoguanidine | C₂H₄N₄ | Triazine Backbone | Primary starting material; stable solid. |

| Ammonia | NH₃ | Amino Group Source | Reagent; typically used as an aqueous solution (28-30%). |

| Hydrazine Hydrate | N₂H₄·H₂O | Hydrazino Group Source | Reagent; toxic and requires careful handling in a fume hood. |

| Phosphorus Oxychloride | POCl₃ | Chlorinating Agent | Reagent; corrosive and water-reactive. |

| Sodium Metal | Na | Base Catalyst | Reagent for forming alkoxide in the initial condensation. |

| Anhydrous Alcohol | e.g., C₃H₈O₂ | Solvent | Solvent for the initial condensation reaction. |

References

-

National Center for Biotechnology Information. (2021). s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. PubMed Central. Available at: [Link]

-

Junaid, M., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. National Center for Biotechnology Information. Available at: [Link]

-

Al-Warhi, T., et al. (2023). A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents. PubMed Central. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine. PrepChem.com. Available at: [Link]

-

ResearchGate. (2020). Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–126). ResearchGate. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 2-Amino-4-chloro-6-hydroxy-s-triazine II. PrepChem.com. Available at: [Link]

-

ARKIVOC. (2007). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. ARKIVOC. Available at: [Link]

-

MDPI. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. Available at: [Link]

-

Mohareb, R. M., et al. (2012). The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities. Scirp.org. Available at: [Link]

-

Claramunt, R. M., et al. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. Dalton Transactions. Available at: [Link]

-

Bowie, R. A., & Thomason, D. A. (1972). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

Bakharev, V., et al. (2012). Synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. Semantic Scholar. Available at: [Link]

-

ResearchGate. (2018). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. ResearchGate. Available at: [Link]

-

Anwer, K. E., et al. (2025). Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (2021). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. PubMed Central. Available at: [Link]

-

Royal Society of Chemistry. (2022). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. RSC Publishing. Available at: [Link]

-

National Center for Biotechnology Information. (2019). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. PubMed Central. Available at: [Link]

-

Wikipedia. (n.d.). 2-Cyanoguanidine. Wikipedia. Available at: [Link]

-

Organic Syntheses. (n.d.). Org. Synth. 2018, 95, 364-379. Organic Syntheses. Available at: [Link]

-

National Center for Biotechnology Information. (2022). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. PubMed Central. Available at: [Link]

-

ResearchGate. (2021). Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. ResearchGate. Available at: [Link]

-

ResearchGate. (2002). Synthesis and Characterization of 2,4,6-tris(hydrazino)-s-triazine and its Metal Complexes. ResearchGate. Available at: [Link]

Sources

- 1. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. soc.chim.it [soc.chim.it]

- 4. researchgate.net [researchgate.net]

- 5. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Cyanoguanidine - Wikipedia [en.wikipedia.org]

- 8. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Literature review of 2-pyridyl-1,3,5-triazine derivatives

An In-depth Technical Guide to 2-Pyridyl-1,3,5-Triazine Derivatives: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

The confluence of pyridine and 1,3,5-triazine moieties in a single molecular framework gives rise to a class of heterocyclic compounds with remarkable versatility and a broad spectrum of applications. This technical guide provides an in-depth exploration of 2-pyridyl-1,3,5-triazine derivatives, intended for researchers, scientists, and professionals in drug development and materials science. We will navigate through their synthesis, coordination chemistry, and diverse biological activities, underpinned by field-proven insights and detailed experimental context.

The 2-Pyridyl-1,3,5-Triazine Scaffold: A Privileged Structure

The core of these derivatives is a hybrid structure combining the electron-deficient 1,3,5-triazine ring with one or more pyridine rings. The nitrogen atoms in both rings act as excellent coordination sites for metal ions, making these compounds exceptional ligands in coordination chemistry.[1][2] The planar and rigid nature of the triazine ring, coupled with the versatile functionality of the pyridine substituent, allows for the rational design of molecules with tailored electronic, optical, and biological properties.[3][4]

The number and position of the pyridyl groups on the triazine ring significantly influence the molecule's properties. For instance, 2,4,6-tris(2-pyridyl)-1,3,5-triazine (TPT) is a widely used tridentate ligand with multiple coordination sites, enabling the formation of complex supramolecular structures.[3] The strategic placement of substituents on either the pyridine or triazine rings further allows for the fine-tuning of their steric and electronic characteristics, which is a key aspect of developing targeted therapeutic agents and functional materials.

Synthetic Strategies: Building the Core

The most common and versatile approach to synthesizing 2-pyridyl-1,3,5-triazine derivatives starts from the readily available and inexpensive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The three chlorine atoms on the triazine ring exhibit differential reactivity towards nucleophiles, which can be exploited for the sequential and controlled introduction of pyridyl and other functional groups. This reactivity is primarily governed by temperature.

Stepwise Nucleophilic Substitution of Cyanuric Chloride

This method allows for the synthesis of mono-, di-, and trisubstituted triazine derivatives with a high degree of control. The first substitution can typically be carried out at 0-5 °C, the second at room temperature, and the third at elevated temperatures.

Experimental Protocol: Synthesis of a Monosubstituted 2-pyridyl-1,3,5-triazine Derivative

-

Dissolution: Dissolve cyanuric chloride (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or acetone and cool the solution to 0 °C in an ice bath.

-

Nucleophilic Addition: Slowly add a solution of 2-aminopyridine (1 equivalent) and a base (e.g., triethylamine or sodium carbonate, 1.1 equivalents) in the same solvent to the cyanuric chloride solution while maintaining the temperature at 0-5 °C.

-

Reaction Monitoring: Stir the reaction mixture at this temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, filter the reaction mixture to remove any precipitated salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the desired 2-(pyridin-2-ylamino)-4,6-dichloro-1,3,5-triazine.

Further substitutions can be achieved by reacting the resulting dichlorotriazine with other nucleophiles at progressively higher temperatures. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, are also employed to introduce pyridyl groups, offering a powerful tool for creating C-C bonds and assembling more complex architectures.[5]

Cyclotrimerization of Nitriles

An alternative synthetic route involves the cyclotrimerization of pyridyl nitriles. This method is particularly useful for synthesizing symmetrically substituted triazines. The reaction is typically catalyzed by strong acids or metal catalysts under high temperature and pressure.[6]

Caption: Key synthetic routes to 2-pyridyl-1,3,5-triazine derivatives.

Coordination Chemistry and Materials Science Applications

The presence of multiple nitrogen donor atoms makes 2-pyridyl-1,3,5-triazine derivatives excellent ligands for a wide range of metal ions, including transition metals and lanthanides.[1][2] This has led to their extensive use in the construction of coordination polymers, metal-organic frameworks (MOFs), and other supramolecular assemblies.[4]

These materials exhibit a variety of interesting properties and potential applications:

-

Luminescent Materials: Lanthanide complexes of these ligands often display strong luminescence, making them suitable for applications in lighting and sensing.[2]

-

Gas Storage and Separation: The porous nature of MOFs constructed from these ligands allows for the selective adsorption and storage of gases.[4]

-

Catalysis: Metal complexes of 2-pyridyl-1,3,5-triazines can act as catalysts for various organic transformations.[7][8] For instance, palladium complexes have been used in partial oxidation reactions.[9]

-

Crystal Engineering: The rigid and predictable coordination behavior of these ligands allows for the rational design and synthesis of crystalline materials with specific topologies and functionalities.[3]

A notable example is the use of 2,4,6-tri(4-pyridyl)-1,3,5-triazine in the "crystalline sponge" method, where a porous MOF can encapsulate and orient guest molecules, allowing for their structure determination by single-crystal X-ray diffraction.

Medicinal Chemistry: A Scaffold for Drug Discovery

The 1,3,5-triazine nucleus is a privileged scaffold in medicinal chemistry, and its combination with a pyridine ring has yielded derivatives with a wide array of biological activities.[10]

Anticancer Activity

Numerous 2-pyridyl-1,3,5-triazine derivatives have demonstrated potent anticancer activity against various human tumor cell lines.[11] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[10][12]

-

Kinase Inhibition: Several derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[5] For example, a[1][3][4]triazine-pyridine biheteroaryl compound showed high inhibitory potency against CDK1, CDK2, and CDK5.

-

EGFR and PI3K/Akt/mTOR Pathway Inhibition: Some derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) and key components of the PI3K/Akt/mTOR pathway, both of which are frequently dysregulated in cancer.[10]

-

Induction of Apoptosis: By targeting these critical pathways, these compounds can induce programmed cell death (apoptosis) in cancer cells.[12]

| Compound Class | Target Cell Line | IC₅₀ (µM) | Reference |

| Pyrazoline-containing 1,3,5-triazine | Various | 0.569 - 16.6 | [11] |

| [1][3][4]triazine-pyridine biheteroaryl | HeLa, HCT-116, U937, A375 | Potent antiproliferative activity | |

| Morpholine-functionalized 1,3,5-triazine | SW480, SW620 (Colorectal) | 5.85 | [12] |

Table 1: Anticancer activity of selected 2-pyridyl-1,3,5-triazine derivatives.

Caption: Anticancer mechanism of 2-pyridyl-1,3,5-triazine derivatives.

Antimicrobial and Antifungal Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. 2-Pyridyl-1,3,5-triazine derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[13][14][15]

The structure-activity relationship (SAR) analysis indicates that the nature and position of substituents on both the triazine and pyridine rings are crucial for antimicrobial efficacy.[13] For example, the incorporation of hydrophobic substituents has been shown to enhance antibacterial properties.[13] Some compounds have demonstrated efficacy against Proteus mirabilis and the fungus Candida albicans.[13]

Experimental Protocol: In Vitro Antimicrobial Screening (Broth Microdilution Method)

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria, 35 °C for fungi) for 18-24 hours.

-

Determination of MIC: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral Activity

Derivatives of 1,3,5-triazine have also been investigated for their antiviral properties.[16][17] Studies have shown that certain trisubstituted triazine derivatives exhibit significant activity against herpes simplex virus type 1 (HSV-1).[16] More recent research has explored their potential as inhibitors of PIKfyve kinase, a host cell factor involved in the replication of several viruses, including pseudorabies virus (PRV) and vesicular stomatitis virus (VSV).[17][18]

Conclusion and Future Perspectives

The 2-pyridyl-1,3,5-triazine framework stands out as a remarkably versatile and valuable scaffold in both materials science and medicinal chemistry. The ease of synthesis and functionalization, coupled with the unique electronic and coordination properties, provides a robust platform for the design of novel compounds with tailored functionalities.

Future research in this area is likely to focus on:

-

The development of more efficient and sustainable synthetic methodologies.[6]

-

The design of multifunctional materials with combined optical, electronic, and catalytic properties.

-

The exploration of novel biological targets and the development of more potent and selective therapeutic agents with improved pharmacokinetic profiles.[19]

-

A deeper understanding of the structure-activity relationships to guide the rational design of next-generation derivatives.

The continued exploration of 2-pyridyl-1,3,5-triazine derivatives holds immense promise for addressing key challenges in healthcare and technology.

References

- Therrien, B. (2011). Coordination chemistry of 2,4,6-tri(pyridyl)-1,3,5-triazine ligands. Journal of Organometallic Chemistry, 696(3), 637-651.

- ChemInform Abstract: Coordination Chemistry of 2,4,6-Tri(pyridyl)-1,3,5-triazine Ligands. (2010). ChemInform, 41(31).

- Coordination sites in 2,4,6-tris(2-pyridyl)-1,3,5-triazine. (2006).

- A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents. (2024). PMC - PubMed Central.

- The Role of 2,4,6-Tri(4-pyridyl)-1,3,5-triazine in Advanced Material Synthesis. (n.d.). Self-published.

- 2,4,6-Tri(4-pyridyl)

- Polymorphs of 2,4,6-tris(4-pyridyl)-1,3,5-triazine and their mechanical properties. (2019).

- 2,4,6-TRI(4-PYRIDYL)-1,3,5-TRIAZINE | 42333-78-8. (n.d.). ChemicalBook.

- Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans. (2022). NIH.

- Catalytic Applications of Metal Complexes with 2,4,6-Trimethyl-1,3,5-triazine Ligands. (n.d.). Benchchem.

- 2,4,6-Tris(2-pyridyl)-1,3,5-triazine (tptz). (n.d.).

- Synthesis and antimicrobial activity of some novel 1,3,5-triazin deriv

- Synthesis, spectral analysis and antimicrobial activity of 2(1H)-quinolinone tethered 1,3,5-triazine derivatives. (2024).

-

Synthesis and identification of[1][3][4]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. (2005). PubMed.

- Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. (n.d.). NIH.

- Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents. (2021). MDPI.

- Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines. (2012). PubMed.

- Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. (2020). European Journal of Medicinal Chemistry.

- The Diverse Biological Activities of 1,3,5-Triazine Derivatives: An In-depth Technical Guide. (n.d.). Benchchem.

- Synthesis, characterization, and antiviral activity of 1,3,5-triazine derivatives as potential PIKfyve inhibitor. (2023).

- A Review on the Reported Antibacterial Activity of 1,3,5-Triazine. (2021).

- Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action. (2022). PubMed.

- Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (2024). MDPI.

- Structure of 2,4,6-tri(4-pyridyl)-1,3,5-triazine ligand. (2020).

- Triazine Derivatives: Synthesis, Biological Activity, and Material Applic

- Recent updates on 1,2,3‐, 1,2,4‐, and 1,3,5‐triazine hybrids (2017–present): The anticancer activity, structure–activity relationships, and mechanisms of action. (2022). Semantic Scholar.

- GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (2015). Self-published.

-

Synthesis and Identification of[1][3][4]Triazine-pyridine Biheteroaryl as a Novel Series of Potent Cyclin-Dependent Kinase Inhibitors. (2005). ACS Publications.

- Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI.

- Synthesis, characterization, and antiviral activity of 1,3,5-triazine derivatives as potential PIKfyve inhibitor. (2023). Semantic Scholar.

-

cis- Palladium(II)-Based Electrolyte Membrane Reactors for Partial Oxidation Methane to Methanol. (2022). ACS Omega.

- Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents. (2021). MDPI.

- Synthesis and Antivirus Activity of 1,3,5-Triazine Derivatives. (2020).

- Solid Compounds of Np(V) with 2,4,6-Tri-(2-Pyridyl)-1,3,5-Triazine: Crystal Structure, Spectral and Thermal Properties. (2006). The Royal Society of Chemistry.

- Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. (2022). PMC - PubMed Central.

- 2,4,6-Tri(2-pyridyl)-1,3,5-triazine | 3682-35-7. (n.d.). TCI Chemicals.

- 2,4,6-tri-(2-pyridyl) 1.3.5-triazine ar. (n.d.). Loba Chemie.

- 2,4,6-Tris(2'-pyridyl)-1,3,5-triazine. (n.d.). PubChem.

- Metal hurdling in transition-metal complexes of 2,4,6-tris(2-pyridyl). (1998). RSC Publishing.

- A Comparative Study of 1,2,4-Triazine Versus 1,3,5-Triazine in Medicinal Chemistry. (n.d.). Benchchem.

- 1,3,5-Triazines. (2017).

Sources

- 1. libra.unine.ch [libra.unine.ch]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. soc.chim.it [soc.chim.it]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and antimicrobial activity of some novel 1,3,5-triazin derivatives [wisdomlib.org]

- 15. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 16. Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, characterization, and antiviral activity of 1,3,5-triazine derivatives as potential PIKfyve inhibitor | Semantic Scholar [semanticscholar.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Discovery and History of Asymmetric Triazines

Foreword: The Rise of Asymmetry in Heterocyclic Chemistry

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds is driven by the dual challenges of "scaffold exhaustion" and the demand for greater therapeutic specificity. While highly symmetric structures like benzene have been foundational, the future of drug discovery increasingly lies in asymmetric heterocycles that offer nuanced electronic profiles and multi-vector substitution patterns. Among these, the asymmetric triazines—specifically the 1,2,4-triazine isomer—have emerged from historical curiosity to become a cornerstone of contemporary pharmaceutical development.

This guide provides a comprehensive exploration of the discovery and evolution of asymmetric triazines. We will journey from their initial synthesis in the late 19th century to their current status as privileged scaffolds in a wide array of therapeutic agents. This document is structured not merely as a historical account, but as a technical resource for researchers, chemists, and drug development professionals, elucidating the causal chemistry, strategic synthetic evolution, and profound biological impact of this vital heterocyclic family.

Defining the Landscape: Triazine Isomerism and the Importance of Asymmetry

Triazines are six-membered aromatic rings containing three nitrogen atoms, which replace three carbon-hydrogen units in a benzene ring.[1] This substitution results in three possible constitutional isomers, the structures of which dictate their chemical personality and, consequently, their utility.

-

1,3,5-Triazine (s-Triazine): A highly symmetric, planar molecule with an even distribution of electron density. Its stability makes it a robust core, but its symmetry can limit the complexity of substitution patterns.

-

1,2,4-Triazine (as-Triazine): An asymmetric isomer with two adjacent nitrogen atoms. This arrangement creates an uneven electronic distribution and a significant dipole moment, rendering the ring more reactive and susceptible to nucleophilic attack, a key feature exploited in synthesis and drug-receptor interactions.

-

1,2,3-Triazine (v-Triazine): The least stable isomer, featuring three contiguous nitrogen atoms. The high ring strain makes it prone to rearrangement and decomposition, limiting its practical applications.

The focus of this guide is on the 1,2,4-triazine system, as its blend of aromatic stability and tunable electronic asymmetry has made it the most biologically and synthetically relevant of the asymmetric triazines.[2]

A placeholder DOT script for visualizing the three triazine isomers. Actual images of the chemical structures would be inserted. Caption: The three constitutional isomers of triazine.

Foundational Syntheses: The Classical Routes to the 1,2,4-Triazine Core

The early history of asymmetric triazines is defined by elegant condensation reactions that remain fundamental to our understanding of their chemistry.

The Bamberger Triazine Synthesis (1892)

First reported by Eugen Bamberger, this classic synthesis provides a pathway to benzotriazines, a fused-ring variant of the 1,2,4-triazine system.[3][4] The reaction is a testament to the era's mastery of diazonium chemistry.

The core transformation involves the reaction of an aryl diazonium salt with the hydrazone of pyruvic acid.[3][5] The resulting azo intermediate undergoes an acid-catalyzed intramolecular cyclization to form the stable benzotriazine ring.

Caption: Workflow of the Bamberger Triazine Synthesis.

Protocol 1: Generalized Bamberger Synthesis

-

Diazotization: Aniline (or a substituted aniline) is dissolved in a solution of hydrochloric acid and water, then cooled to 0-5°C in an ice bath. A solution of sodium nitrite in water is added dropwise, maintaining the low temperature to form the aryl diazonium salt.

-

Causality: Low temperature is critical to prevent the unstable diazonium salt from decomposing, particularly to phenols.

-

-

Coupling: A separate solution of the hydrazone of pyruvic acid is prepared and cooled. The cold diazonium salt solution is added slowly to the hydrazone solution. The coupling reaction typically proceeds to form the azo intermediate.

-

Cyclization: The azo intermediate is treated with a mixture of sulfuric acid in acetic acid and heated. This strong acid medium catalyzes the intramolecular cyclization and dehydration to yield the final benzotriazine product.[4]

-

Causality: The strong acid protonates the hydrazone nitrogen, facilitating the nucleophilic attack of the aryl ring to close the six-membered triazine ring.

-

General Condensation with 1,2-Dicarbonyls

The most versatile and widely employed method for constructing the 1,2,4-triazine core is the condensation of a 1,2-dicarbonyl compound (like benzil) with an amidrazone.[6][7] This approach offers modularity, as substituents on both starting materials can be varied to produce a diverse library of triazine derivatives.

The reaction proceeds via a cyclocondensation mechanism, where the terminal amino group of the amidrazone attacks one carbonyl, and the internal nitrogen attacks the second carbonyl, followed by dehydration to form the aromatic triazine ring.

Caption: General synthesis of 1,2,4-triazines via cyclocondensation.

This method's robustness has allowed for the synthesis of a vast number of derivatives, including those prepared from semicarbazide or thiosemicarbazide to yield 1,2,4-triazin-ones or -thiones, which are common precursors in drug development.[8]

Modern Synthetic Evolution: Expanding the Triazine Toolkit

While classical methods established the foundation, modern organic synthesis has introduced more efficient, versatile, and environmentally conscious routes to asymmetric triazines.

One-Pot and Domino Reactions

Contemporary synthetic strategies prioritize efficiency and atom economy. One-pot procedures, where reactants are sequentially added to a single vessel, have become popular. For instance, substituted 1,2,4-triazines can be prepared in one pot by the condensation of amides and 1,2-diketones in the presence of a base, followed by cyclization with hydrazine hydrate.[9]

Domino (or cascade) reactions take this a step further, where a single event triggers a series of intramolecular transformations. Efficient [4+2] domino annulation reactions have been developed for synthesizing 1,2,4-triazine derivatives from readily available materials like ketones, aldehydes, and alkynes.[10]

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions

The electron-deficient nature of the 1,2,4-triazine ring makes it an excellent diene for IEDDA reactions, particularly with electron-rich dienophiles like strained alkenes.[6] This reaction is notable for its high speed and bioorthogonality (it can occur in biological systems without interfering with native processes). This has led to the discovery and application of triazines in bioconjugation, allowing for the precise labeling of biomolecules in living cells.[11][12]

The Asymmetric Triazine as a Privileged Scaffold in Drug Discovery

The true significance of asymmetric triazines lies in their remarkable versatility as pharmaceutical agents. The 1,2,4-triazine core is now recognized as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity.

A Spectrum of Biological Activity

Derivatives of 1,2,4-triazine have demonstrated an exceptionally broad range of pharmacological activities.[13][14] This versatility stems from the core's ability to be functionalized at multiple positions, allowing chemists to fine-tune its steric and electronic properties to achieve specific biological effects.

| Biological Activity | Description | Key Examples / References |

| Anticancer | Inhibition of kinases (e.g., EGFR), antiproliferative effects, and induction of apoptosis.[15][16] | Tirapazamine, various kinase inhibitors.[17] |

| Antiviral | Activity against a range of viruses, including HIV.[8][13] | Azaribine, an early antiviral and immunosuppressant.[17] |

| Antimicrobial | Efficacy against various bacterial and fungal strains, including drug-resistant ones.[13][15] | Activity against Staphylococcus aureus and Mycobacterium tuberculosis.[13] |

| Anticonvulsant | Modulation of ion channels in the central nervous system. | Lamotrigine, a widely used anti-seizure medication.[17] |

| Anti-inflammatory | Inhibition of inflammatory pathways and enzymes.[18] | Various derivatives show promise in preclinical models. |

| Antimalarial | Activity against Plasmodium falciparum. | Cycloguanil is a related 1,3,5-triazine, but 1,2,4-triazines also show activity.[17] |

Case Study: Lamotrigine and the Rise of Triazine-Based CNS Drugs

The development of Lamotrigine stands as a landmark achievement in the history of asymmetric triazines. As a phenyl-1,2,4-triazine derivative, its mechanism as a sodium channel blocker proved highly effective for treating epilepsy and bipolar disorder. Its discovery validated the 1,2,4-triazine scaffold as a viable platform for developing drugs that target the central nervous system.

Case Study: Triazines in Modern Oncology

The electron-deficient triazine ring is an excellent hydrogen bond acceptor and can participate in pi-stacking interactions, making it ideal for targeting the ATP-binding pocket of kinases, a major class of oncology targets. Numerous 1,3,5- and 1,2,4-triazine derivatives have been developed as inhibitors of signaling pathways like EGFR/PI3K/AKT/mTOR, which are often dysregulated in cancer.[16]

Caption: Inhibition of the EGFR signaling pathway by a triazine-based drug.

Conclusion and Future Perspectives

The journey of asymmetric triazines from a 19th-century chemical synthesis to a 21st-century mainstay in drug discovery is a powerful narrative of scientific evolution. The inherent asymmetry of the 1,2,4-triazine ring provides a unique electronic and structural foundation that chemists have learned to exploit with remarkable precision. Its role as a privileged scaffold is now firmly established, with applications spanning infectious diseases, oncology, and neurology.

Future research will likely focus on leveraging modern synthetic tools, such as asymmetric synthesis to create chiral triazine derivatives and bioorthogonal chemistry for targeted drug delivery.[19][20] As our understanding of complex biological systems deepens, the tunable and versatile nature of the asymmetric triazine core ensures it will remain an invaluable tool for the next generation of scientists and drug developers.

References

-

Triazine - Wikipedia. Wikipedia. [Link]

-

1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research. [Link]

-

First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof. Molecules. [Link]

-

Bamberger triazine synthesis - Wikipedia. Wikipedia. [Link]

-

Synthèse de triazine de Bamberger — Wikipédia. Wikipédia. [Link]

-

Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. [Link]

-

A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry. [Link]

-

Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. Scientific.Net. [Link]

-

Design and Synthesis, Antimicrobial Activities of 1,2,4-Triazine Derivatives as Representation of a New Hetrocyclic System. Taylor & Francis Online. [Link]

-

Bamberger Triazine Synthesis, Chemical Reactions, Assignment Help. Expertsmind.com. [Link]

-

A convenient one-pot synthesis of asymmetric 1,3,5-triazine-2,4,6-triones and its application towards a novel class of gonadotropin-releasing hormone receptor antagonists. PubMed. [Link]

-

A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. ResearchGate. [Link]

-

The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications. PubMed. [Link]

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]

-

Efficient synthesis of unsymmetrical trisubstituted 1,3,5-triazines catalyzed by hemoglobin. ResearchGate. [Link]

-

Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. RSC Advances. [Link]

-

Bamberger reaction for triazine synthesis. ResearchGate. [Link]

-

Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. Current Organic Chemistry. [Link]

-

Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. PubMed Central. [Link]

-

Hantzsch pyridine synthesis. ResearchGate. [Link]

-

Symmetrical and Asymmetrical Triazine Herbicides. ResearchGate. [Link]

-

The effect of some asymmetric triazine derivatives on the in vitro formation of free superoxide radicals. PubMed. [Link]

-

Stereoselective Asymmetric Syntheses of Molecules with a 4,5-Dihydro-1H-[3][6][13]-Triazoline Core Possessing an Acetylated Carbohydrate Appendage: Crystal Structure, Spectroscopy, and Pharmacology. MDPI. [Link]

-

Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc. [Link]

-

Synthesis of various 1,2,4-triazines. ResearchGate. [Link]

-

The Synthesis of 1,2,4-Triazine. The Journal of Organic Chemistry. [Link]

-

Triazines- Six membered heterocycle. YouTube. [Link]

-

A Comparison of Symmetrical and Asymmetrical Triazine Herbicides for Enhanced Degradation in Three Midwestern Soils. ResearchGate. [Link]

-

Hantzsch's Pyridine Synthesis. Journal of the American Chemical Society. [Link]

-

The discovery of pyridinium 1,2,4-triazines with enhanced performance in bioconjugation reactions. National Institutes of Health. [Link]

-

The discovery of pyridinium 1,2,4-triazines with enhanced performance in bioconjugation reactions. Chemical Science. [Link]

-

Synthetic pathway of two substituted unsymmetrical tetrazines (264 and 265). ResearchGate. [Link]

-

Hantzsch pyridine synthesis - Wikipedia. Wikipedia. [Link]

-

Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. ACS Omega. [Link]

-

Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. [Link]

-

Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. PMC - NIH. [Link]

-

Early history of asymmetric synthesis: who are the scientists who set up the basic principles and the first experiments? New Journal of Chemistry. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. Bamberger triazine synthesis - Wikipedia [en.wikipedia.org]

- 4. Synthèse de triazine de Bamberger — Wikipédia [fr.wikipedia.org]

- 5. expertsmind.com [expertsmind.com]

- 6. Triazine - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives [jmchemsci.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. The discovery of pyridinium 1,2,4-triazines with enhanced performance in bioconjugation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The discovery of pyridinium 1,2,4-triazines with enhanced performance in bioconjugation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. ijpsr.info [ijpsr.info]

- 14. benthamdirect.com [benthamdirect.com]

- 15. tandfonline.com [tandfonline.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. eurekaselect.com [eurekaselect.com]

- 18. Synthesis and Biological Activities of 1,2,4-Triazine Derivatives | Scientific.Net [scientific.net]

- 19. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Solubility of 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine in organic solvents

An In-depth Technical Guide to the Solubility of 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine, a heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and understanding its solubility in various organic solvents.

Introduction to 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine

4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine is a complex heterocyclic molecule featuring a triazine core substituted with a hydrazinyl group, an amino group, and a pyridyl group. The arrangement of these functional groups imparts a unique combination of polarity, hydrogen bonding capabilities, and potential for acid-base interactions, all of which are critical determinants of its solubility. Understanding the solubility of this compound is paramount for its application in drug discovery, particularly for formulation development, and for designing synthetic routes and purification strategies.[2][3]

The 1,3,5-triazine ring is a well-established scaffold in medicinal chemistry, known for its ability to participate in various intermolecular interactions.[4] The addition of a pyridine ring introduces further possibilities for hydrogen bonding and pi-stacking interactions.[3] The hydrazinyl and amino groups are key contributors to the molecule's polarity and can act as both hydrogen bond donors and acceptors.

Theoretical Framework for Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The overall polarity of 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine is a balance of its polar functional groups (hydrazine, amine, pyridine nitrogen) and the less polar aromatic triazine and pyridine rings.

Key Molecular Features Influencing Solubility:

-

Hydrogen Bonding: The presence of N-H bonds in the amino and hydrazinyl groups, as well as the nitrogen atoms in the triazine and pyridine rings, allows for extensive hydrogen bonding with protic solvents (e.g., alcohols) and other solvents with hydrogen bond acceptor capabilities (e.g., DMSO, DMF).

-

Polarity: The molecule possesses a significant dipole moment due to the electronegative nitrogen atoms and the polar functional groups. This suggests a preference for polar solvents.

-

Acid-Base Properties: The amino and hydrazinyl groups can be protonated in acidic conditions, forming more soluble salts. The pyridine and triazine nitrogens can also exhibit basic properties.

Based on these features, it is anticipated that 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine will exhibit poor solubility in nonpolar solvents like hexanes and progressively better solubility in more polar solvents.

Experimental Determination of Solubility

A systematic approach is necessary to experimentally determine the solubility of 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine across a range of organic solvents.

Qualitative Solubility Assessment

A preliminary qualitative assessment can rapidly classify the compound's solubility in various solvents.[5][6]

Protocol for Qualitative Solubility Testing:

-

Sample Preparation: Accurately weigh approximately 1-5 mg of 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine into a small vial.

-

Solvent Addition: Add a measured volume (e.g., 0.1 mL) of the test solvent to the vial.

-

Observation: Vigorously agitate the mixture for 1-2 minutes and visually inspect for dissolution.

-

Incremental Solvent Addition: If the solid does not dissolve, add another increment of the solvent and repeat the agitation and observation.

-

Classification: Classify the solubility as "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required for complete dissolution.

Diagram of the Qualitative Solubility Workflow:

Caption: Workflow for qualitative solubility assessment.

Quantitative Solubility Determination (Isothermal Shake-Flask Method)

For precise solubility data, the isothermal shake-flask method is a reliable and widely used technique.

Protocol for Isothermal Shake-Flask Method:

-

Equilibration: Prepare a saturated solution by adding an excess of 4-Hydrazino-6-(2-pyridyl)-1,3,5-triazin-2-amine to a known volume of the desired solvent in a sealed flask.

-

Incubation: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. A centrifugation step may be necessary to ensure a clear supernatant.

-